Specific Scientific Field: The specific scientific field for this application is Cancer Research, particularly in the context of tumor cell proliferation .
Summary of the Application: Aderbasib (codenamed INCB7839) is a sheddase inhibitor that may suppress tumor cell proliferation . It acts on multiple receptor classes and subclasses and is observed to regulate the tumor necrosis factor of cancer cells .
Results or Outcomes: Aderbasib was tested in HER2+ breast cancer phase I/II trials in combination with trastuzumab . Despite promising initial results and evidence that Aderbasib blocks HER2 shedding, the trial failed and development was discontinued . Aderbasib is currently being tested in combination with rituximab for diffuse large b cell non-hodgkin lymphoma .
Specific Scientific Field: The specific scientific field for this application is Antiviral Research .
Summary of the Application: Aderbasib has been found to show an antiviral effect against Classical Swine Fever Virus (CSFV) pseudovirus in PK15 cells .
Methods of Application or Experimental Procedures: Aderbasib works by inhibiting the interaction between ADAM17 and sE2-Fc. As the concentration of the compound increases, the binding of sE2-Fc decreases, and at 100 μM, almost no binding is detected in trypsinized PK15 cells .
Results or Outcomes: Aderbasib (100-1000 μM; pretreatment 0.5 hours) showed antiviral activity against CSFV pseudovirus in PK15 cells at concentrations of 100 μM and 1 mM .
Specific Scientific Field: The specific scientific field for this application is Glioma Research .
Summary of the Application: Aderbasib has been found to block the growth of gliomas, a type of tumor that occurs in the brain and spinal cord .
Methods of Application or Experimental Procedures: Aderbasib was administered intraperitoneally at a dose of 50 mg/kg, 5 days per week, beginning four weeks after the establishment of SU-pcGBM2 NSG mice xenografts .
Results or Outcomes: Aderbasib robustly inhibited the growth of pediatric glioblastoma orthotopic xenografts .
Aderbasib, also known as INCB-7839 or INCB007839, is a novel compound characterized by the chemical formula C21H28N4O5. It functions primarily as an inhibitor of the disintegrin and metalloproteinase (ADAM) family, specifically targeting ADAM10 and ADAM17. These enzymes are known for their role in shedding membrane proteins, which can influence various biological processes, including tumor cell proliferation and immune responses. By inhibiting these sheddases, Aderbasib has shown potential in reducing tumor growth and enhancing immune system activity against cancer cells .
Aderbasib's mechanism of action revolves around its ability to inhibit the enzymatic activities of ADAM10 and ADAM17. These metalloproteinases are involved in the cleavage of various substrates, including cytokines and receptor-ligand pairs that modulate immune responses. The inhibition of these enzymes leads to decreased shedding of important proteins that can otherwise promote tumor survival and immune evasion .
The
Aderbasib exhibits significant biological activity, particularly in the context of oncology. Its inhibition of ADAM10 and ADAM17 has been linked to reduced tumor cell proliferation and increased apoptosis in various cancer models. The compound has demonstrated robust antineoplastic activity in vivo, suggesting its potential utility as a therapeutic agent in cancer treatment .
Moreover, by preventing the shedding of key immune modulators, Aderbasib may enhance the immune response against tumors, making it a promising candidate for combination therapies with monoclonal antibodies like rituximab .
The synthesis of Aderbasib has been explored through various organic chemistry methods. While specific synthetic routes are proprietary to research institutions and pharmaceutical companies, general approaches involve multi-step synthesis starting from simpler organic molecules. Key steps typically include:
The exact methodologies may vary based on desired yield and purity levels .
Aderbasib is primarily being investigated for its applications in oncology. Its ability to inhibit sheddase activity positions it as a potential treatment for various cancers, particularly those characterized by high levels of ADAM10 and ADAM17 expression. Clinical trials are ongoing to evaluate its efficacy in combination with established therapies like monoclonal antibodies for conditions such as diffuse large B-cell lymphoma .
Additionally, due to its immunomodulatory effects, Aderbasib may find applications beyond oncology, potentially influencing autoimmune diseases where modulation of the immune response is beneficial .
Interaction studies involving Aderbasib have focused on its synergistic effects when combined with other therapeutic agents. Notably, it has been shown to enhance the efficacy of rituximab by preventing the shedding of CD16 (Fc gamma receptor IIa), thereby improving antibody-dependent cellular cytotoxicity against tumor cells .
These studies suggest that Aderbasib not only acts directly on tumor cells but also modulates immune cell behavior, making it a valuable addition to combination therapy regimens aimed at improving patient outcomes in cancer treatment .
Several compounds share similarities with Aderbasib in terms of their mechanism of action or target specificity. Here is a comparison highlighting their uniqueness:
Compound Name | Target Enzyme(s) | Mechanism | Unique Features |
---|---|---|---|
INCB3619 | ADAM17 | Inhibitor | Focused on hematological cancers |
MEDI3622 | ADAM10 | Inhibitor | Designed for solid tumors |
D1(A12) | Multiple ADAMs | Inhibitor | Broad-spectrum sheddase inhibition |
D8 | ADAM10/ADAM17 | Inhibitor | Potent against both targets |
Aderbasib stands out due to its oral bioavailability and robust antineoplastic activity across various cancer types, making it a versatile candidate for clinical development compared to other inhibitors that may have more limited applications or require different administration routes .